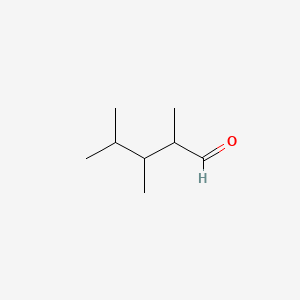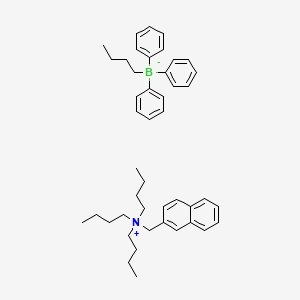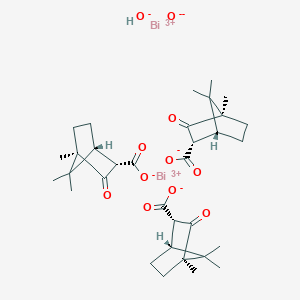![molecular formula C10H13N2O8Y B13746117 Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium CAS No. 12558-71-3](/img/structure/B13746117.png)
Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium is a coordination compound that involves the complexation of yttrium ions with ethylenedinitrilo tetraacetate (EDTA) ligands. This compound is known for its stability and ability to form strong chelates with metal ions, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium typically involves the reaction of yttrium salts with EDTA in an aqueous solution. The reaction is carried out under controlled pH conditions to ensure the complete complexation of yttrium ions with EDTA. The general reaction can be represented as follows:
[ \text{Y}^{3+} + \text{EDTA}^{4-} \rightarrow \text{Y(EDTA)}^{-} ]
Industrial Production Methods
Industrial production of this compound involves large-scale reactions in reactors where yttrium salts and EDTA are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to filtration and purification processes to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of yttrium.
Reduction: It can also be reduced, although this is less common due to the stability of the yttrium-EDTA complex.
Substitution: The EDTA ligand can be substituted with other ligands under certain conditions, leading to the formation of new coordination compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the presence of competing ligands and controlled pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of yttrium, while substitution reactions can produce new coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent in various analytical and synthetic procedures.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the manufacturing of advanced materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium involves the formation of stable chelates with metal ions. The EDTA ligand binds to the metal ion through multiple coordination sites, forming a highly stable complex. This stability is crucial for its applications in various fields, as it ensures the controlled release and reactivity of the metal ion.
Comparación Con Compuestos Similares
Similar Compounds
Yttrium(III) chloride: Another yttrium compound used in various applications, but lacks the chelating properties of the EDTA complex.
Yttrium(III) nitrate: Similar to yttrium chloride, used in different industrial processes.
Yttrium(III) acetate: Another coordination compound with different ligands, used in specific chemical reactions.
Uniqueness
Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium is unique due to its strong chelating properties, which make it highly stable and versatile for various applications. Its ability to form stable complexes with metal ions sets it apart from other yttrium compounds.
Propiedades
Número CAS |
12558-71-3 |
|---|---|
Fórmula molecular |
C10H13N2O8Y |
Peso molecular |
378.12 g/mol |
Nombre IUPAC |
2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate;yttrium(3+) |
InChI |
InChI=1S/C10H16N2O8.Y/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+3/p-3 |
Clave InChI |
PPPFOSNIFADAMA-UHFFFAOYSA-K |
SMILES canónico |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Y+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Methylbenzene-1-sulfonyl)-2-[(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13746036.png)

![2-Methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-ol](/img/structure/B13746046.png)





![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate](/img/structure/B13746071.png)


![3-[9-(2-Carboxyethyl)-20,21-bis(methoxycarbonyl)-15-(1-methoxyethyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid](/img/structure/B13746091.png)

![{[(1S,3Z)-3-{2-[(1R,4E,7aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13746110.png)
